

Application Notes and Protocols for the Characterization of 4-(Morpholinosulfonyl)aniline

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Compound of Interest

Compound Name: 4-(Morpholinosulfonyl)aniline

Cat. No.: B1193929

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of **4-(Morpholinosulfonyl)aniline**. It includes detailed experimental protocols for various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Quantitative data is summarized in structured tables for easy comparison. Additionally, this guide presents potential signaling pathways associated with the biological activities of sulfonamides, offering insights for drug development professionals.

Introduction

4-(Morpholinosulfonyl)aniline is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and other biological activities. Accurate and robust analytical characterization is crucial for quality control, stability studies, and understanding the structure-activity relationship of this compound. This application note provides detailed methodologies for the comprehensive characterization of **4-(Morpholinosulfonyl)aniline**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃ S	[1]
Molecular Weight	242.30 g/mol	[1]
Melting Point	214-216 °C	[1]
Appearance	White to off-white crystalline solid	
IUPAC Name	4-(morpholin-4-ylsulfonyl)aniline	[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-(Morpholinosulfonyl)aniline**. While specific experimental data for this exact compound is not readily available in the public domain, the following tables provide predicted chemical shifts based on the analysis of similar structures, such as aniline and other substituted sulfonamides. [2][3][4]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.55	d, J ≈ 8.5 Hz	2H	Ar-H (ortho to SO ₂)
~6.70	d, J ≈ 8.5 Hz	2H	Ar-H (ortho to NH ₂)
~6.10	s	2H	-NH ₂
~3.65	t, J ≈ 4.5 Hz	4H	-N(CH ₂ CH ₂) ₂ O
~2.90	t, J ≈ 4.5 Hz	4H	-N(CH ₂ CH ₂) ₂ O

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~152.0	Ar-C-NH ₂
~128.5	Ar-C (ortho to SO ₂)
~127.0	Ar-C-SO ₂
~113.0	Ar-C (ortho to NH ₂)
~65.5	-N(CH ₂ CH ₂) ₂ O
~45.0	-N(CH ₂ CH ₂) ₂ O

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10 mg of **4-(Morpholinosulfonyl)aniline** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a standard pulse sequence with a 90° pulse.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
 - Acquire a larger number of scans due to the lower natural abundance of ¹³C.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for small molecules.

Table 3: Predicted Mass Spectrometry Data (EI)

m/z	Interpretation
242	[M] ⁺ (Molecular Ion)
156	[M - C ₄ H ₈ NO] ⁺
106	[C ₆ H ₄ NH ₂] ⁺
92	[C ₆ H ₄ N] ⁺
86	[C ₄ H ₈ NO] ⁺

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 50-300.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	N-H stretching (amine)
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic)
1620-1580	Strong	N-H bending (amine) & C=C stretching (aromatic)
1350-1300	Strong	S=O asymmetric stretching (sulfonamide)
1170-1140	Strong	S=O symmetric stretching (sulfonamide)
1120-1080	Strong	C-O-C stretching (morpholine)
950-900	Medium	S-N stretching (sulfonamide)

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum in the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.[\[5\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Vis Spectral Data (in Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Transition
~285	~15,000	$\pi \rightarrow \pi$
~240	~10,000	$n \rightarrow \pi$

Note: The exact values may vary depending on the solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **4-(Morpholinosophonyl)aniline** in a suitable UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10^{-5} to 10^{-4} M.
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a blank.
- **Data Analysis:** Determine the wavelength(s) of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).^{[5][6]}

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **4-(Morpholinosophonyl)aniline**. A reversed-phase method is typically suitable for this compound.

Table 6: HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	30 °C
Expected Retention Time	~4-6 minutes (highly dependent on exact conditions)

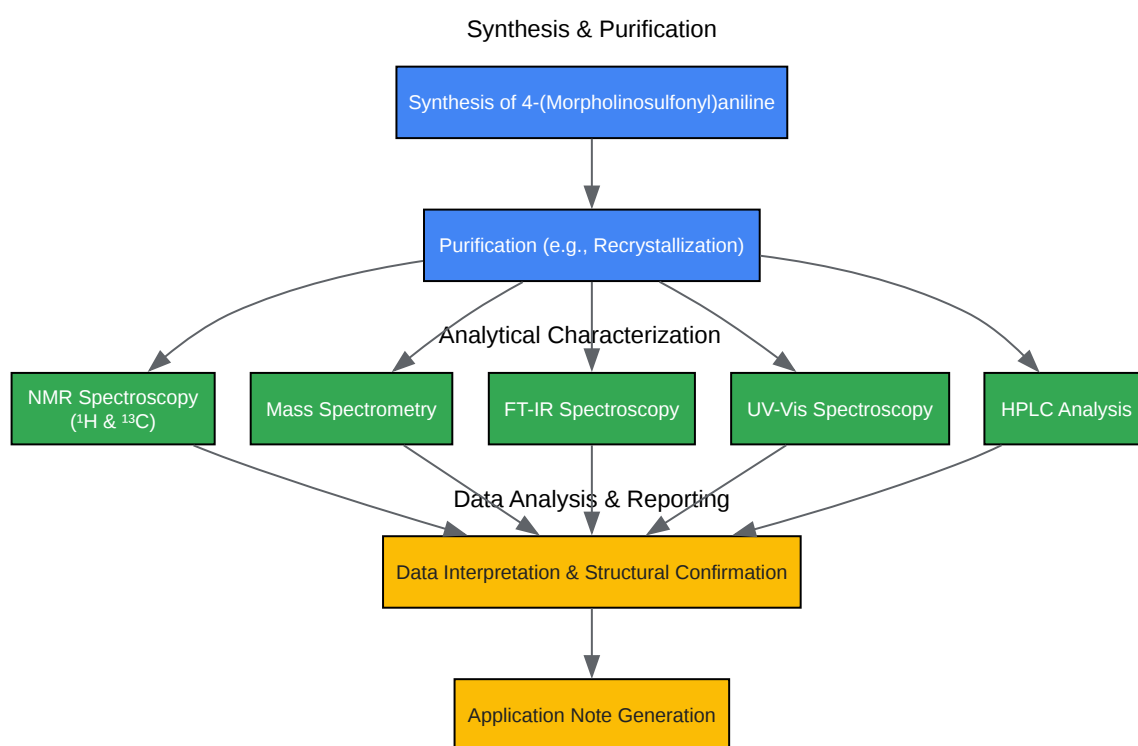
Experimental Protocol: HPLC

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.
- **Standard Solution Preparation:** Prepare a stock solution of **4-(Morpholinosulfonyl)aniline** in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample in the mobile phase to a known concentration.
- **Chromatographic Analysis:**
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions and the sample solution.
 - Record the chromatograms and determine the retention time of the analyte.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Experimental Workflows and Signaling Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of **4-(Morpholinosulfonyl)aniline**.



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General workflow for synthesis and characterization.

Potential Signaling Pathways

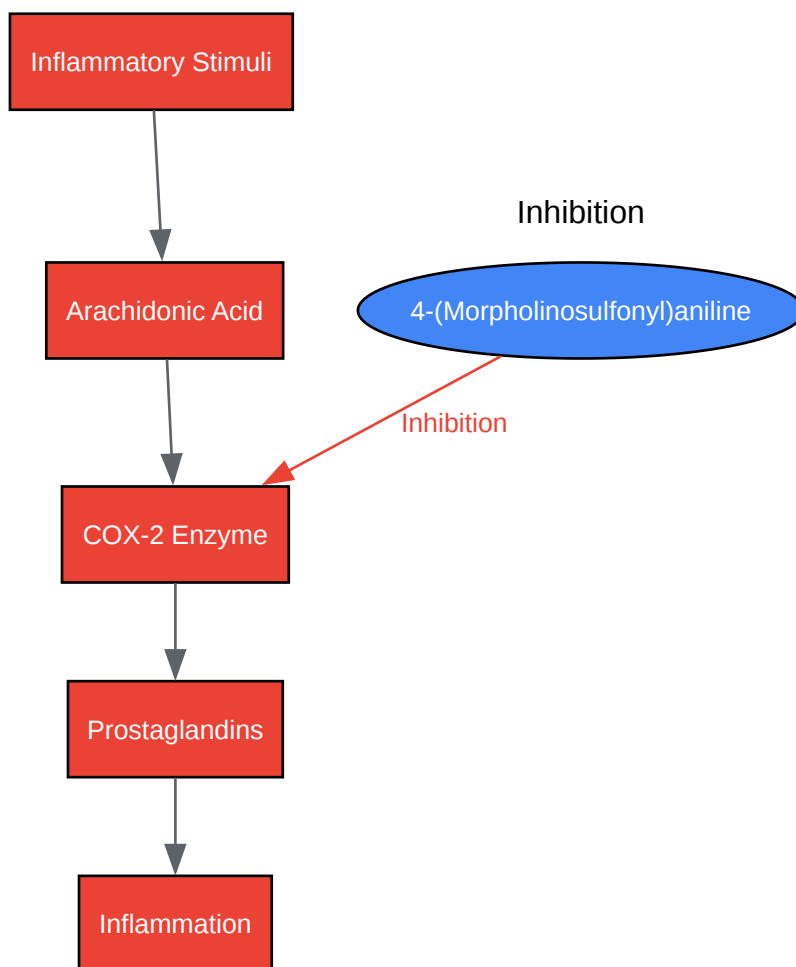
Based on the known biological activities of sulfonamides, **4-(Morpholinosulfonyl)aniline** may exhibit anti-inflammatory and antimicrobial effects. The following diagrams illustrate these

potential mechanisms of action.

5.2.1. Anti-inflammatory Pathway: COX-2 Inhibition

Sulfonamides are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[7]

COX-2 Mediated Inflammatory Pathway

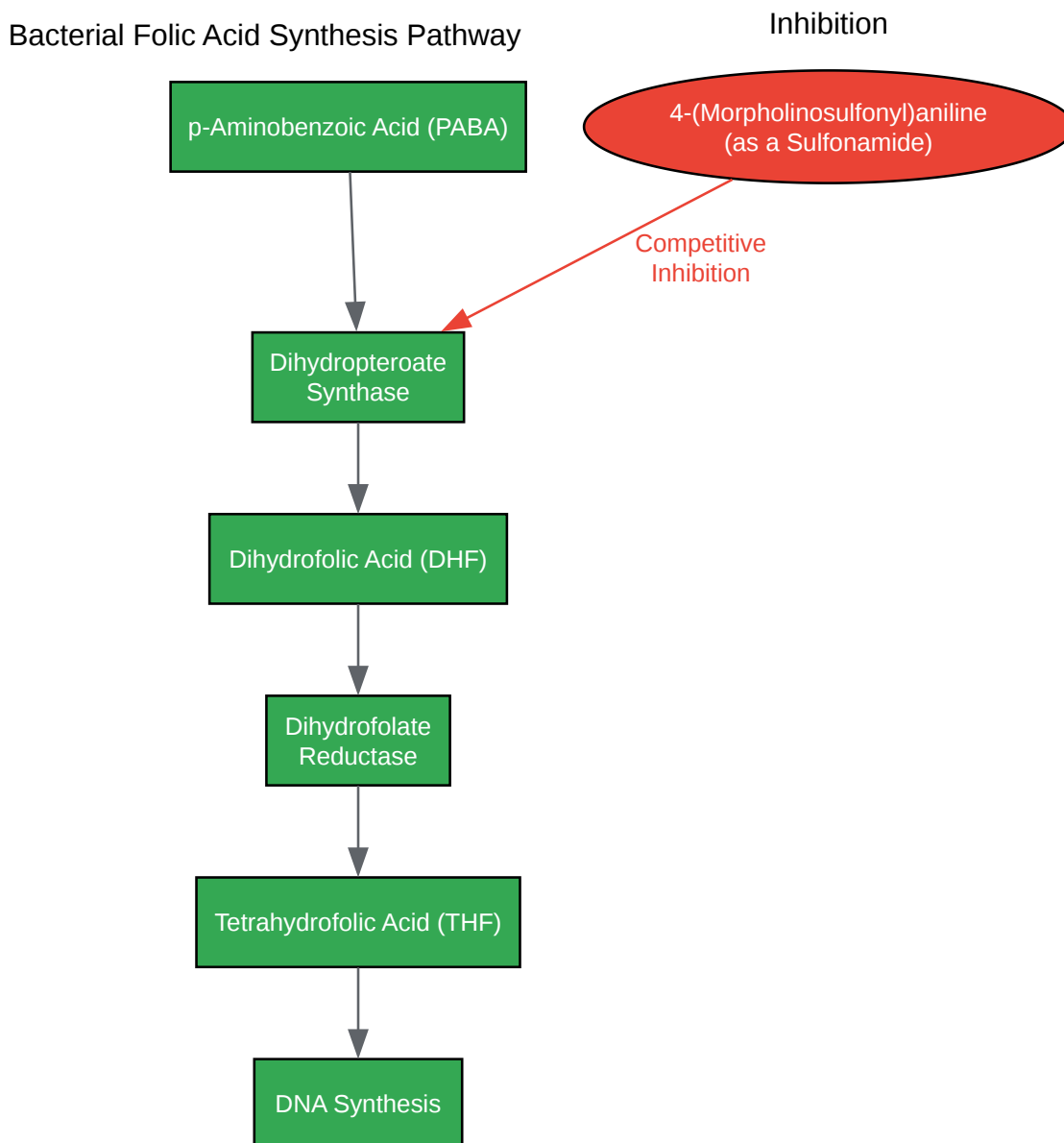


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Potential anti-inflammatory mechanism of action.

5.2.2. Antimicrobial Pathway: Dihydrofolate Reductase Inhibition

Sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This ultimately inhibits the production of tetrahydrofolate, a crucial cofactor for DNA synthesis.[8][9][10][11]



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Potential antimicrobial mechanism of action.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of **4-(Morpholinosulfonyl)aniline**. The combination of spectroscopic and chromatographic methods allows for unambiguous structural elucidation and quantitative analysis. The provided information on potential signaling pathways serves as a valuable resource for researchers in the field of drug discovery and development, guiding further investigation into the therapeutic potential of this compound.

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References

- 1. jk-sci.com [jk-sci.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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